6-O-Nicotinoylscutebarbatina G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

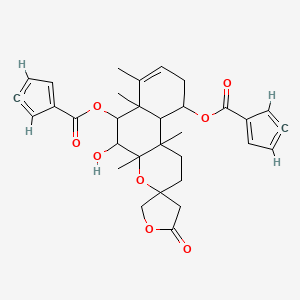

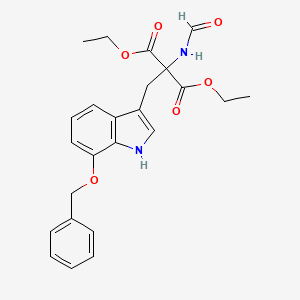

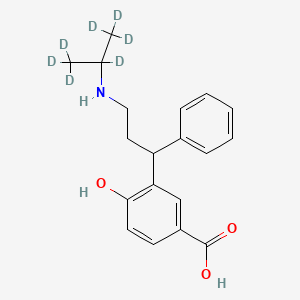

6-O-Nicotinoylscutebarbatine G is a neo-clerodane diterpenoid alkaloid isolated from the plant Scutellaria barbata, which belongs to the Lamiaceae family . This compound has shown significant cytotoxic activities against various human tumor cell lines, including HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells . The molecular formula of 6-O-Nicotinoylscutebarbatine G is C32H36N2O8, and it has a molecular weight of 576.64 g/mol .

Aplicaciones Científicas De Investigación

6-O-Nicotinoylscutebarbatine G has several scientific research applications, including:

Chemistry

Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various derivatives with potential biological activities.

Biology

Cytotoxic Studies: It is used in studies to evaluate its cytotoxic effects on different cancer cell lines.

Medicine

Cancer Research: The compound is investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

Industry

Pharmaceutical Development: It is explored for the development of new anticancer drugs.

Mecanismo De Acción

Target of Action

6-O-Nicotinoylscutebarbatine G, also known as Scutebatin C, is an alkaloid isolated from Scutellaria barbata . It has been found to exhibit cytotoxic activities against three human tumor cell lines: HONE-1 (nasopharyngeal), KB (oral epidermoid carcinoma), and HT29 (colorectal carcinoma cells) . These cell lines are the primary targets of 6-O-Nicotinoylscutebarbatine G.

Mode of Action

It is known that the compound exhibits cytotoxic activities against its target cells This suggests that it may interact with cellular components or processes in a way that inhibits cell growth or induces cell death

Result of Action

The primary known result of 6-O-Nicotinoylscutebarbatine G’s action is its cytotoxic effect on HONE-1, KB, and HT29 cells . This suggests that the compound may have potential as a therapeutic agent for the treatment of nasopharyngeal carcinoma, oral epidermoid carcinoma, and colorectal carcinoma.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 6-O-Nicotinoylscutebarbatine G are largely related to its cytotoxic activities. It interacts with various enzymes, proteins, and other biomolecules within cells, leading to changes in cellular function

Cellular Effects

6-O-Nicotinoylscutebarbatine G has been found to have cytotoxic effects on HONE-1, KB, and HT29 cells . It influences cell function by inducing cell death, which could involve changes in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 6-O-Nicotinoylscutebarbatine G involves the extraction and isolation from the aerial parts of Scutellaria barbata . The process typically includes the following steps:

Extraction: The plant material is extracted using ethanol or methanol.

Industrial Production Methods

Currently, there are no well-documented industrial production methods for 6-O-Nicotinoylscutebarbatine G. The compound is primarily obtained through laboratory-scale extraction and isolation from Scutellaria barbata .

Análisis De Reacciones Químicas

Types of Reactions

6-O-Nicotinoylscutebarbatine G can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving 6-O-Nicotinoylscutebarbatine G include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution reagents: Such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-O-Nicotinoylscutebarbatine G .

Comparación Con Compuestos Similares

Similar Compounds

- Scutebarbatine G

- 6,7-Di-O-nicotinoylscutebarbatine G

- 6-O-nicotinoyl-7-O-acetylscutebarbatine G

- Scutebarbatine H

- 7-O-nicotinoylscutebarbatine H

Uniqueness

6-O-Nicotinoylscutebarbatine G is unique due to its specific cytotoxic activity against certain cancer cell lines and its distinct molecular structure, which includes a nicotinoyl group at the 6-O position . This structural feature differentiates it from other similar compounds and contributes to its unique biological activities .

Propiedades

InChI |

InChI=1S/C32H34O8/c1-19-13-14-22(38-27(35)20-9-5-6-10-20)24-29(2)15-16-32(17-23(33)37-18-32)40-31(29,4)25(34)26(30(19,24)3)39-28(36)21-11-7-8-12-21/h5,7,9-13,22,24-26,34H,14-18H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBAUCYKHLPPHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CC=C=C5)C)OC(=O)C6=CC=C=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the corrected structure of 6-O-Nicotinoylscutebarbatine G and how was the original structure revised?

A1: The structure of 6-O-Nicotinoylscutebarbatine G, initially proposed by Dai and co-workers, was later revised based on a re-evaluation of the published NMR data. The revised structure, along with six other 13-spiro neo-clerodanes, was reported in a study published on Semantic Scholar. [] The revision was based on extensive spectroscopic studies, including 2D NMR analyses, which provided a more accurate understanding of the compound's connectivity and stereochemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)

![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole](/img/structure/B563072.png)